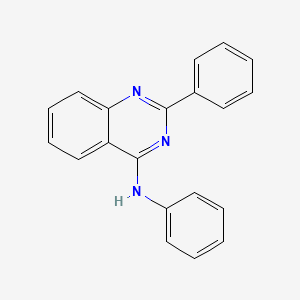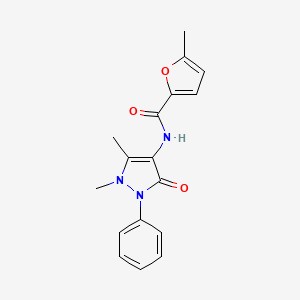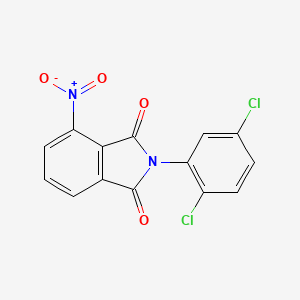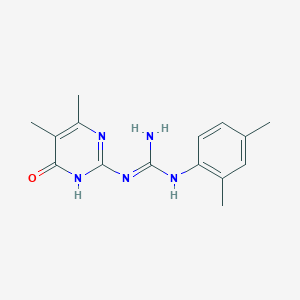
N,2-diphenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-diphenylquinazolin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of phenyl groups at the N and 2 positions further enhances its chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-diphenylquinazolin-4-amine typically involves the cyclization of methyl anthranilate with various substituted benzamides. This reaction yields the corresponding 2-phenylquinazolinone, which is then subjected to chlorination to replace the ketonic oxygen with an aryl amino group, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,2-diphenylquinazolin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazolinone derivatives back to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which exhibit different biological activities and chemical properties .
Scientific Research Applications
N,2-diphenylquinazolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,2-diphenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) kinase, by binding to their active sites . This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and survival, which is particularly relevant in cancer research .
Comparison with Similar Compounds
Similar Compounds
N-phenylquinazolin-4-amine: This compound shares a similar quinazoline core but lacks the additional phenyl group at the 2 position.
N,4-diphenylthiazol-2-amine: Although structurally different, this compound also exhibits significant biological activities and is used in similar research applications.
Uniqueness
N,2-diphenylquinazolin-4-amine is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of phenyl groups at both the N and 2 positions contributes to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
40288-70-8 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,2-diphenylquinazolin-4-amine |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)20(23-19)21-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |
InChI Key |
CMVDRFFMSYMSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-5-methyl-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11114222.png)
![5,5'-oxybis{2-[2-(2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B11114223.png)

![1-allyl-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114236.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11114252.png)


![N-(4-Chlorophenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11114264.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11114266.png)
![N-hexyl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B11114272.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114273.png)
![N-(4-bromobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114285.png)
![2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11114288.png)
